molecular formula C6H13Cl2N3 B2672342 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1426423-09-7

1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B2672342
CAS RN: 1426423-09-7
M. Wt: 198.09
InChI Key: QDPMQWLLLDXFFM-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride, also known as histamine H3 receptor agonist, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the histamine H3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system.

Scientific Research Applications

Efficient Diazotransfer Agent

Imidazole derivatives, such as imidazole-1-sulfonyl azide hydrochloride, serve as efficient diazotransfer reagents. These compounds facilitate the conversion of primary amines into azides and activated methylene substrates into diazo compounds. Their significance lies in their preparation from inexpensive materials, shelf stability, and ease of crystallization, making them valuable in synthetic organic chemistry (Goddard-Borger & Stick, 2007).

Molecular Docking and Experimental Studies

Imidazole derivatives play a crucial role in pharmaceutical research, acting as potential agonists for specific receptors. For example, certain compounds have been studied for their role in treating hypertension through acting as imidazoline receptor agonists. These studies include both theoretical (DFT) and experimental approaches (FT-IR, FT-Raman, NMR), underscoring the compound's significance in medicinal chemistry and its potential for biological activity (Aayisha et al., 2019).

Antimicrobial Applications

Novel imidazo[1,2-a]pyridine derivatives have been synthesized and screened for antimicrobial activity, demonstrating significant potential against a range of bacterial and fungal strains. This research highlights the importance of imidazole derivatives in developing new antibacterial and antifungal agents, which can be more potent than commercial drugs in some cases (Desai et al., 2012).

Synthesis of Benzimidazopyrimidinones

Imidazole derivatives are key intermediates in the synthesis of benzimidazopyrimidinones, a class of compounds with potential pharmaceutical applications. The research describes a palladium-catalyzed carbonylative synthesis, illustrating the versatility of imidazole derivatives in facilitating complex organic transformations (Mancuso et al., 2017).

Supramolecular Assembly

The ability of imidazole derivatives to form supramolecular structures through π-π stacking and unique hydrogen bonding interactions is of interest in material science. Such assemblies have applications in designing new materials with specific physical or chemical properties (Cheruzel et al., 2005).

properties

IUPAC Name

1-(1-methylimidazol-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5(7)6-8-3-4-9(6)2;;/h3-5H,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPMQWLLLDXFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

CAS RN

1426423-09-7
Record name 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 250 mL round-bottomed flask, 2-methyl-propane-2-sulfinic acid [1-(1-methyl-1H-imidazol-2-yl)-ethyl]-amide (700 mg, 3.05 mmol) was combined with methanol at 0° C. to give a colorless solution. Hydrogen chloride (4.0 M in 1,4-dioxane, 10 ml, 40.0 mmol) was added. The reaction mixture was stirred at 0° C. for 2 h then concentrated in vacuo to provide 1-(1-methyl-1H-imidazol-2-yl)-ethylamine dihydrochloride. 1H NMR (300 MHz, DMSO-d6): δ 9.28 (bs, 1H), 7.67 (bs, 2H), 4.92 (bs, 1H), 3.93 (bd, 1H), 1.67 (bd, 3H).
Name
2-methyl-propane-2-sulfinic acid [1-(1-methyl-1H-imidazol-2-yl)-ethyl]-amide
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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